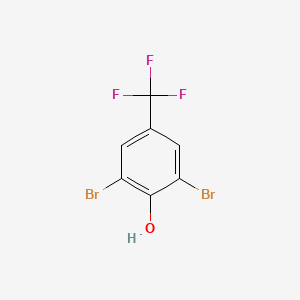

2,6-Dibromo-4-trifluoromethylphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dibromo-4-trifluoromethylphenol is an organic compound with the molecular formula C7H3Br2F3O. It is characterized by the presence of two bromine atoms and a trifluoromethyl group attached to a phenol ring. This compound is known for its unique chemical properties and has garnered interest in various fields of scientific research .

Méthodes De Préparation

The synthesis of 2,6-Dibromo-4-trifluoromethylphenol typically involves the bromination of 4-trifluoromethylphenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. Industrial production methods may involve more efficient and scalable processes, but the fundamental reaction remains the same .

Analyse Des Réactions Chimiques

2,6-Dibromo-4-trifluoromethylphenol undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include bromine, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

2,6-Dibromo-4-trifluoromethylphenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2,6-Dibromo-4-trifluoromethylphenol involves its interaction with specific molecular targets. The bromine atoms and the trifluoromethyl group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can affect cellular pathways and processes, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

2,6-Dibromo-4-trifluoromethylphenol can be compared with other halogenated phenols, such as:

2,6-Dibromo-4-fluorophenol: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.

2,4,6-Tribromophenol: Contains three bromine atoms and is used in different applications.

The presence of the trifluoromethyl group in this compound makes it unique, as it imparts distinct chemical and physical properties compared to its analogs .

Activité Biologique

2,6-Dibromo-4-trifluoromethylphenol (DBTFP) is a chemical compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₃Br₂F₃O

- Molecular Weight : 319.9 g/mol

- Chemical Structure : The compound features a phenolic structure with two bromine atoms and a trifluoromethyl group, which significantly influences its reactivity and biological activity.

Antimicrobial Properties

DBTFP has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 10 | 128 µg/mL |

Anticancer Properties

DBTFP has also been investigated for its potential anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has been effective against breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Caspase activation |

| A549 | 30 | Cell cycle arrest at G2/M phase |

The biological activity of DBTFP can be attributed to several mechanisms:

- Membrane Disruption : The bromine and trifluoromethyl groups enhance the compound's lipophilicity, allowing it to integrate into lipid membranes, leading to cell lysis.

- Enzyme Inhibition : DBTFP may inhibit key enzymes involved in cellular metabolism, such as topoisomerases and kinases, which are crucial for cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to DNA damage and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted by Romero et al. evaluated the antimicrobial efficacy of DBTFP against various bacterial strains. The results indicated that DBTFP exhibited a strong inhibitory effect on Staphylococcus aureus, with an MIC of 32 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections .

Study 2: Anticancer Activity

In a research study published in the Journal of Medicinal Chemistry, DBTFP was tested on MCF-7 breast cancer cells. The study found that DBTFP induced apoptosis through caspase activation pathways, with an IC₅₀ value of 25 µM. This highlights its potential as an anticancer drug candidate .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,6-Dibromo-4-trifluoromethylphenol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves bromination of 4-trifluoromethylphenol using Br₂ or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C). Stoichiometric ratios (e.g., 2.2 eq Br₂ per phenolic ring position) and catalysts like FeCl₃ are critical for regioselectivity at the 2,6-positions . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity. Yield optimization requires monitoring reaction progress via TLC or HPLC, as over-bromination can occur at higher temperatures .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., absence of aromatic protons at 2,6-positions; CF₃ singlet at ~δ 120 ppm in ¹⁹F NMR). Mass spectrometry (EI-MS or HRMS) verifies molecular weight (theoretical m/z: 337.84 [M]⁺).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and intermolecular interactions. Use SHELXL for refinement and Mercury (CCDC) for visualizing hydrogen-bonding networks (e.g., O–H···Br interactions) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported crystallographic data for halogenated phenols like this compound?

- Methodological Answer : Discrepancies in unit cell parameters or space groups may arise from polymorphism or solvent inclusion. To address this:

- Perform multiple recrystallizations (e.g., using ethanol/water vs. DCM/hexane) to isolate different polymorphs.

- Compare experimental data with computational predictions (DFT-optimized geometries) .

- Use the Cambridge Structural Database (CSD) to cross-reference similar compounds (e.g., 4-Bromo-2,6-di-tert-butylphenol ) and identify trends in halogen packing motifs.

Q. How do electronic effects of the trifluoromethyl and bromine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The strong electron-withdrawing nature of CF₃ and Br groups activates the para position (C-4) for NAS. Experimental protocols include:

- Reacting with amines (e.g., NH₃ in THF at 80°C) to form 4-amino derivatives.

- Monitoring reaction kinetics via UV-Vis spectroscopy to assess activation barriers.

- Computational modeling (e.g., DFT with Gaussian 16) to map electron density surfaces and predict reactive sites .

Q. What are the challenges in analyzing intermolecular interactions of this compound in co-crystals, and how can they be addressed?

- Methodological Answer : Steric hindrance from Br and CF₃ groups complicates co-crystal formation. Strategies include:

Propriétés

IUPAC Name |

2,6-dibromo-4-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMNQLAXBXXIKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.